Thalidomide-propargyl-C1-OH
Description
Contextualization of Thalidomide's Molecular Functionality in E3 Ubiquitin Ligase Modulation
Thalidomide (B1683933), a molecule with a complex and storied past, has been repurposed in modern medicine due to its profound immunomodulatory and anti-cancer properties. nih.govnih.gov The key to its therapeutic efficacy lies in its ability to bind to Cereblon (CRBN), a substrate receptor component of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.gov This binding event fundamentally alters the substrate specificity of the E3 ligase, effectively "hijacking" the cell's natural protein disposal system—the ubiquitin-proteasome system. nih.gov
Normally, the CRL4^CRBN^ complex targets specific proteins for ubiquitination, a process that tags them for degradation by the proteasome. nih.gov When thalidomide or its analogs bind to CRBN, they create a new binding surface that enables the complex to recognize and target "neosubstrates"—proteins that it would not otherwise interact with. nih.govresearchgate.net This induced proximity leads to the ubiquitination and subsequent degradation of these neosubstrates, which can be key drivers of disease. researchgate.net For instance, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is a well-established mechanism for the anti-myeloma activity of thalidomide derivatives. nih.gov
This unique mechanism of action, often referred to as "molecular glue" degradation, has established thalidomide and its derivatives as powerful modulators of the E3 ubiquitin ligase machinery. nih.govnih.gov It has also laid the groundwork for the rational design of new therapeutic strategies aimed at targeted protein degradation. researchgate.net
The Emergence of Thalidomide-Propargyl-C1-OH as a Chemical Probe and Building Block for Proteolysis-Targeting Chimeras (PROTACs)
Building on the understanding of thalidomide's function, scientists have developed heterobifunctional molecules known as Proteolysis-Targeting Chimeras (PROTACs). tocris.com PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, thereby inducing the target's degradation. sci-hub.se A typical PROTAC consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects the two.
This is where this compound becomes critically important. This derivative is a "degrader building block," a ready-to-use component for the synthesis of PROTACs. tocris.comrndsystems.com It consists of the thalidomide core, which serves as the Cereblon-recruiting ligand, attached to a propargyl group via a C1-hydroxyl linker. broadpharm.commedchemexpress.com The terminal alkyne of the propargyl group provides a versatile chemical handle for "click chemistry," a highly efficient and specific reaction for conjugating the thalidomide moiety to a linker and, subsequently, to a target protein ligand. broadpharm.commedchemexpress.com
The development of such building blocks has significantly streamlined the process of creating novel PROTACs, allowing researchers to rapidly synthesize and test new degraders against a wide range of protein targets. tocris.com
Scope and Research Significance of this compound within Targeted Protein Degradation Technologies
The significance of this compound extends beyond its utility as a synthetic building block. It represents a key tool in the expansion of targeted protein degradation (TPD), a therapeutic modality with the potential to address previously "undruggable" targets. researchgate.netsci-hub.se Traditional small molecule inhibitors often require a well-defined binding pocket to exert their function, a feature that is absent in many disease-relevant proteins. TPD, however, only requires a ligand that can bind to the target protein, without necessarily inhibiting its function, to induce its degradation. sci-hub.se
This compound and similar derivatives are instrumental in the development of CRBN-based PROTACs, which have shown considerable promise in preclinical and clinical studies. nih.govnih.gov The modular nature of PROTACs, facilitated by building blocks like this compound, allows for the systematic optimization of linker length and composition, which can significantly impact the efficiency and selectivity of target protein degradation. sci-hub.se
Furthermore, the use of thalidomide-based ligands for E3 ligase recruitment leverages a well-characterized and clinically validated molecular interaction. This provides a solid foundation for the development of new degraders with predictable mechanisms of action. The ongoing research in this area continues to refine our understanding of the ternary complex formation between the E3 ligase, the PROTAC, and the target protein, paving the way for the design of even more potent and selective protein degraders. sci-hub.se
Structure
3D Structure
Properties
Molecular Formula |
C17H14N2O5 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybut-1-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O5/c20-9-2-1-4-10-5-3-6-11-14(10)17(24)19(16(11)23)12-7-8-13(21)18-15(12)22/h3,5-6,12,20H,2,7-9H2,(H,18,21,22) |
InChI Key |
RCURVMCDRZLWPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C#CCCO |
Origin of Product |
United States |
Mechanistic Elucidation of Cereblon Crbn Engagement by Thalidomide Derivatives
Structural and Functional Aspects of the CRL4^CRBN E3 Ubiquitin Ligase Complex in the Ubiquitin-Proteasome System (UPS)
The UPS is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby regulating numerous cellular processes. The specificity of this system is conferred by E3 ubiquitin ligases, which recognize specific substrate proteins and catalyze the transfer of ubiquitin to them. The Cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, and among them, the CRL4^CRBN complex has garnered significant attention due to its role as the target of thalidomide (B1683933) and its analogs. nih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.netnih.gov
The CRL4^CRBN E3 ubiquitin ligase complex is a multi-subunit assembly comprising four core components:
Cullin 4 (CUL4A or CUL4B): This protein acts as a scaffold, providing the structural backbone for the entire complex. nih.govnih.gov
DNA Damage-Binding Protein 1 (DDB1): DDB1 functions as an adaptor protein, bridging the connection between the CUL4 scaffold and the substrate receptor, CRBN. rsc.orgresearchgate.net
Regulator of Cullins 1 (ROC1) or RING-Box Protein 1 (RBX1): This RING finger domain-containing protein is the catalytic core of the complex, responsible for recruiting the ubiquitin-conjugating enzyme (E2). nih.govrsc.org
Cereblon (CRBN): CRBN serves as the substrate receptor, determining the specific proteins that will be targeted for ubiquitination by the complex. rsc.orgresearchgate.net
The assembly of the CRL4^CRBN complex is a tightly regulated process. The structural integrity of the complex is essential for its function. Once assembled, the complex is activated through a process called neddylation, which involves the covalent attachment of the ubiquitin-like protein NEDD8 to the CUL4 subunit. This modification induces a conformational change that is critical for the ligase's catalytic activity. nih.gov
Functionally, the CRL4^CRBN complex acts as a molecular machine that tags substrate proteins with a polyubiquitin (B1169507) chain. This chain serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides. This process of targeted protein degradation is fundamental to maintaining cellular homeostasis and is implicated in a wide range of biological processes, including cell cycle control, DNA repair, and signal transduction. nih.govnih.govresearchgate.net
Molecular Basis of Thalidomide-CRBN Interaction and Induced Neosubstrate Recruitment
The therapeutic and teratogenic effects of thalidomide and its derivatives are a direct consequence of their ability to modulate the function of the CRL4^CRBN complex. These small molecules act as "molecular glues," effectively hijacking the E3 ligase to induce the degradation of proteins that are not its natural substrates.
Identification and Characterization of CRBN Binding Pocket and Ligand Interactions
The binding of thalidomide and its analogs to CRBN is a highly specific interaction. The glutarimide (B196013) moiety of the thalidomide molecule is essential for this binding and inserts into a hydrophobic pocket on the surface of CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues (Trp380, Trp386, and Trp400 in human CRBN). researchgate.net This binding is stabilized by hydrogen bonds between the glutarimide ring and the backbone of amino acid residues within the pocket.
The other part of the thalidomide molecule, the phthalimide (B116566) ring, is solvent-exposed and plays a crucial role in the recruitment of new substrates, termed "neosubstrates." researchgate.net Modifications to this part of the molecule, as seen in thalidomide derivatives like lenalidomide (B1683929) and pomalidomide (B1683931), alter the surface of the CRBN-ligand complex, thereby changing its substrate specificity.
"Thalidomide-propargyl-C1-OH" is a derivative of thalidomide that has been functionalized with a propargyl group. This modification is typically introduced to enable "click chemistry" reactions, allowing for the straightforward attachment of this thalidomide-based CRBN ligand to other molecules, such as ligands for target proteins, to create proteolysis-targeting chimeras (PROTACs). The propargyl group itself is not primarily involved in the direct binding to CRBN but serves as a chemical handle for further conjugation. The "-C1-OH" likely refers to a short, one-carbon linker with a terminal hydroxyl group, providing a point of attachment. The fundamental interaction with CRBN, however, is still mediated by the core thalidomide structure.
Elucidation of Specific Neosubstrate Degradation Pathways (e.g., Ikaros, Aiolos, SALL4)
The binding of a thalidomide derivative to CRBN creates a novel interface that can be recognized by specific proteins, leading to their ubiquitination and subsequent degradation. Several key neosubstrates have been identified, and their degradation is linked to the various biological effects of these drugs.
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors that are critical for the survival of multiple myeloma cells. Lenalidomide and pomalidomide potently induce the degradation of Ikaros and Aiolos, which is a key mechanism of their anti-myeloma activity. nih.govnih.gov The degradation of these transcription factors leads to the downregulation of downstream targets like c-Myc and IRF4, ultimately resulting in the death of cancer cells.
SALL4: This is a developmental transcription factor, and its degradation has been linked to the teratogenic effects of thalidomide. rsc.orgnih.gov The loss of SALL4 during embryonic development is thought to disrupt normal limb formation and other developmental processes.
The ability of different thalidomide analogs to degrade specific neosubstrates varies, and this is determined by the chemical modifications on the phthalimide ring. This differential substrate specificity is a critical area of research, as it holds the potential to design new thalidomide-based drugs with improved therapeutic windows and reduced side effects.
Stereochemical Determinants in Thalidomide-CRBN Binding and Molecular Outcomes
Thalidomide is a chiral molecule and exists as two enantiomers, (S)-thalidomide and (R)-thalidomide. These enantiomers have been shown to have different biological activities, and this is directly related to their differential binding to CRBN.
Structural and biochemical studies have demonstrated that the (S)-enantiomer of thalidomide exhibits a significantly higher binding affinity for CRBN compared to the (R)-enantiomer . researchgate.net This stereospecificity is due to the more favorable conformation of the (S)-enantiomer within the CRBN binding pocket. The glutarimide ring of (S)-thalidomide fits more snugly into the tri-Trp pocket, leading to a more stable interaction.
The differential binding of the enantiomers has important functional consequences. The (S)-enantiomer is more potent at inducing the degradation of neosubstrates like Ikaros and is also more strongly associated with the teratogenic effects of thalidomide. researchgate.net While the two enantiomers can interconvert under physiological conditions, the higher affinity of the (S)-form means that it is the primary driver of the CRBN-mediated effects of thalidomide.
This stereochemical dependence highlights the precise nature of the thalidomide-CRBN interaction and provides a crucial consideration for the design of new thalidomide-based therapeutics. By controlling the stereochemistry of these molecules, it may be possible to fine-tune their activity and improve their safety profiles.
Data Tables
Table 1: Binding Affinities of Thalidomide Derivatives to CRBN
| Compound | Binding Affinity (Kd or IC50) | Method | Reference |
| (S)-Thalidomide | ~10-fold stronger than (R)-thalidomide | Competitive Binding | researchgate.net |
| Thalidomide | ~250 nM (Kd) | Fluorescence Polarization | researchgate.net |
| Lenalidomide | ~178 nM (Kd) | Fluorescence Polarization | researchgate.net |
| Pomalidomide | ~157 nM (Kd) | Fluorescence Polarization | researchgate.net |
Table 2: Neosubstrate Degradation by Thalidomide Derivatives
| Compound | Neosubstrate | Effect | Key Pathway | Reference |
| Lenalidomide | Ikaros (IKZF1) | Potent Degradation | Anti-Myeloma | nih.govnih.gov |
| Pomalidomide | Ikaros (IKZF1) | Potent Degradation | Anti-Myeloma | nih.govnih.gov |
| Lenalidomide | Aiolos (IKZF3) | Potent Degradation | Anti-Myeloma | nih.govnih.gov |
| Pomalidomide | Aiolos (IKZF3) | Potent Degradation | Anti-Myeloma | nih.govnih.gov |
| Thalidomide | SALL4 | Degradation | Teratogenicity | rsc.orgnih.gov |
| Lenalidomide | SALL4 | Degradation | Teratogenicity | rsc.orgnih.gov |
| Pomalidomide | SALL4 | Degradation | Teratogenicity | rsc.orgnih.gov |
Synthetic Methodologies and Chemical Architecture of Thalidomide Propargyl C1 Oh and Analogous Structures
Strategies for the Preparation of Thalidomide (B1683933) Core Scaffolds and Key Intermediates
The synthesis of the thalidomide core is a well-established process, with various methods developed to improve efficiency and yield. A common and cost-effective approach involves the reaction of phthalic anhydride (B1165640) with L-glutamine to produce N-phthaloyl-L-glutamine, which is then cyclized to form thalidomide. researchgate.net Microwave-assisted synthesis has also been reported as a direct and high-yield method for preparing thalidomide from N-phthaloyl-L-glutamic acid in the presence of thiourea. researchgate.net
Solid-phase synthesis offers a streamlined approach for creating libraries of thalidomide analogs. nih.gov This methodology typically involves attaching a protected glutamic acid to a solid support, followed by phthaloylation and subsequent cleavage from the resin to yield the desired thalidomide derivative. nih.gov This technique allows for high-throughput synthesis and purification of a diverse range of analogs with varying substituents. nih.gov
Key intermediates in thalidomide synthesis often involve protected forms of glutamic acid and derivatives of phthalic acid. The choice of protecting groups is crucial to ensure compatibility with subsequent reaction conditions and to allow for selective deprotection and functionalization.
Table 1: Comparison of Thalidomide Synthesis Methods
| Method | Starting Materials | Key Features | Overall Yield | Reference |
| Conventional Synthesis | Phthalic anhydride, L-glutamine | Cost-effective, scalable | 61% | researchgate.net |
| Microwave-Assisted Synthesis | N-phthaloyl-L-glutamic acid, thiourea | Rapid, high yield | Good | researchgate.net |
| Solid-Phase Synthesis | Hydroxymethyl polystyrene, phthalic anhydride, primary amines | High-throughput, high purity | 40.3-98.1% (in three steps) | nih.gov |
Regioselective Introduction of the Propargyl Moiety onto the Thalidomide Nucleus
The introduction of a propargyl group onto the thalidomide scaffold is a key step in creating "Thalidomide-propargyl-C1-OH." This alkyne functionality serves as a chemical handle for conjugation with other molecules, most notably through "click chemistry." The propargyl group is typically introduced at the 4-position of the phthalimide (B116566) ring.
One common strategy involves the use of a 4-hydroxythalidomide intermediate, which can be synthesized from 3-hydroxyphthalic acid. The hydroxyl group can then be alkylated with propargyl bromide in the presence of a suitable base to yield the desired 4-propargyloxythalidomide. Another approach is to start with a phthalic anhydride derivative already bearing the propargyl ether functionality.
The regioselectivity of this reaction is critical, as substitution at other positions on the phthalimide or glutarimide (B196013) rings could lead to inactive or less potent compounds. The choice of reaction conditions, including the base and solvent, plays a significant role in controlling the regioselectivity of the propargylation. Thalidomide-propargyl is a commercially available reagent that serves as a Cereblon ligand and can be connected to a protein ligand via a linker to form PROTACs. medchemexpress.com
Design and Synthesis of Alkyne-Functionalized Linkers with Terminal Hydroxyl Groups (e.g., C1-OH Analogues, Polyethylene (B3416737) Glycol (PEG)-OH variants)
The linker component of a PROTAC is crucial for its efficacy, as it dictates the distance and orientation between the target protein and the E3 ligase. For "this compound," the linker is a simple one-carbon unit with a terminal hydroxyl group. The synthesis of such a linker involves the use of propargyl alcohol.
More complex linkers, such as those incorporating polyethylene glycol (PEG) units, are also widely used to improve solubility and pharmacokinetic properties. nih.govmedchemexpress.com The synthesis of these linkers often starts with a PEG chain bearing a terminal hydroxyl group and another functional group that can be converted to an alkyne. For example, a PEG-diol can be mono-protected, and the remaining hydroxyl group can be converted to a leaving group and displaced with an acetylide anion. Alternatively, a PEG chain with a terminal halide can be reacted with a protected propargyl alcohol, followed by deprotection.
The design of these linkers is a key aspect of PROTAC optimization. The length and composition of the linker can significantly impact the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov
Application of Click Chemistry for Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Constructing Hybrid Molecules
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is extensively used for conjugating the alkyne-functionalized thalidomide moiety with an azide-bearing molecule. nih.govwikipedia.orgnih.govmdpi.com This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole isomer), and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex biomolecules like PROTACs. nih.govnih.govwikipedia.orgmdpi.comnih.gov
In the context of synthesizing a PROTAC from "this compound," the terminal hydroxyl group of the linker would first be converted to an azide (B81097). This is typically achieved by mesylation or tosylation of the alcohol, followed by substitution with sodium azide. The resulting azide-functionalized thalidomide linker can then be "clicked" with a target protein ligand that has been modified to contain a terminal alkyne.
The CuAAC reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). wikipedia.org Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency. mdpi.commdpi.com
Table 2: Key Features of CuAAC in PROTAC Synthesis
| Feature | Description | Reference |
| Reaction Type | Copper(I)-catalyzed azide-alkyne cycloaddition | nih.govwikipedia.org |
| Regioselectivity | Forms 1,4-disubstituted 1,2,3-triazole | nih.gov |
| Efficiency | High yields, often near-quantitative | nih.govnih.gov |
| Functional Group Tolerance | Compatible with a wide range of functional groups | nih.govnih.gov |
| Application | Conjugation of E3 ligase ligands and target protein ligands | nih.govnih.gov |
Advanced Derivatization Approaches for Enhanced Functionality and Modularity
To further enhance the functionality and modularity of thalidomide-based PROTACs, advanced derivatization strategies are employed. These approaches aim to introduce additional chemical handles or modify the physicochemical properties of the molecule.
One such approach is the introduction of photo-cross-linkable groups, which can be used to covalently label the target protein or E3 ligase upon photo-irradiation. This can be valuable for target identification and validation studies.
Another strategy involves the incorporation of fluorine atoms or other functional groups into the thalidomide scaffold or the linker to modulate properties such as metabolic stability, cell permeability, and binding affinity. The synthesis of such derivatives often requires multi-step synthetic sequences and the use of specialized fluorinating reagents.
Furthermore, the development of "clickable" linkers with orthogonal reactive groups allows for the sequential or one-pot assembly of multi-component systems. For instance, a linker could contain both an alkyne and a different functional group, such as a protected amine or a carboxylic acid, enabling further derivatization after the initial CuAAC reaction. This modularity is highly advantageous for creating libraries of PROTACs with diverse functionalities. tenovapharma.comnih.gov
Thalidomide Propargyl C1 Oh in Proteolysis Targeting Chimeras Protacs Research
Core Principles of PROTAC-Mediated Targeted Protein Degradation Utilizing CRBN E3 Ligase
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate specific proteins of interest (POIs). nih.govfrontiersin.org The UPS is the primary pathway for intracellular protein degradation, maintaining cellular protein homeostasis. arxiv.org This system involves a cascade of enzymes—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin ligases)—that work in concert to tag substrate proteins with a polyubiquitin (B1169507) chain. nih.gov This chain acts as a molecular flag, marking the protein for destruction by the 26S proteasome. frontiersin.org
A PROTAC molecule is composed of three key parts: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. acs.orgfrontiersin.org By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex. acs.orgresearchgate.net This proximity facilitates the transfer of ubiquitin from the E2 enzyme to the POI, catalyzed by the recruited E3 ligase. researchgate.net
One of the most frequently utilized E3 ligases in PROTAC development is Cereblon (CRBN). frontiersin.orgwisc.edu CRBN functions as the substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. frontiersin.orgresearchgate.net The ligands used to recruit CRBN are often derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide (B1683931), which are collectively known as immunomodulatory imide drugs (IMiDs). nih.gov When an IMiD-based PROTAC binds to CRBN, it effectively "hijacks" the CRL4^CRBN^ complex, redirecting its ubiquitination activity towards the target protein bound by the PROTAC's warhead. researchgate.netoup.com The subsequent polyubiquitination of the POI leads to its recognition and degradation by the proteasome, while the PROTAC molecule is released and can catalytically induce the degradation of further POI molecules. researchgate.net
Rational Design and Optimization of Thalidomide-Propargyl-C1-OH-Based PROTAC Architectures
The efficacy of a PROTAC is not merely the sum of its parts; it is highly dependent on the synergistic interplay between the warhead, the E3 ligase ligand, and the connecting linker. The rational design of PROTACs, such as those based on a "this compound" scaffold, involves meticulous optimization of this three-part architecture to ensure efficient ternary complex formation and subsequent degradation. researchgate.netnih.gov
The development process often begins with the creation of a library of PROTACs featuring diverse linkers connecting a known warhead and an E3 ligase ligand. wisc.edu Researchers systematically vary the linker's length, rigidity, and composition to identify the optimal combination for a specific target. researchgate.net This optimization is crucial as the linker's geometry directly influences the stability and conformation of the ternary complex, which are key determinants of degradation efficiency. researchgate.net
Role of the Alkyne Handle in PROTAC Assembly and Diversity-Oriented Synthesis
The "propargyl" group in "this compound" refers to a terminal alkyne functional group. This alkyne serves as a versatile chemical "handle" for constructing PROTACs, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com Click chemistry offers a highly efficient and modular approach to synthesis, allowing for the rapid and reliable joining of two molecular fragments—one bearing an alkyne and the other an azide (B81097). nih.gov
This strategy is exceptionally valuable for creating large, diverse libraries of PROTACs. nih.gov Researchers can prepare a warhead functionalized with an azide and an E3 ligase ligand (like thalidomide) functionalized with an alkyne, and then "click" them together with various linker components. nih.govrsc.org This modularity enables the systematic exploration of different linker lengths, compositions, and attachment points, accelerating the identification of PROTACs with optimal degradation capabilities. nih.govrsc.org The use of click chemistry has proven to be a powerful tool for rapidly generating and screening PROTAC libraries to find potent degraders. rsc.org
Influence of Linker Length and Composition (e.g., Hydroxyl-Terminated Segments) on Ternary Complex Formation and Degradation Efficiency
The linker is a critical determinant of a PROTAC's biological activity. nih.gov Its length and chemical makeup must be precisely tuned to allow for the formation of a stable and productive ternary complex. nih.gov An optimal linker correctly orients the target protein and the E3 ligase, maximizing the efficiency of the ubiquitination process. nih.gov Linkers can range from simple alkyl chains to more complex structures incorporating polyethylene (B3416737) glycol (PEG) units or rigid elements like phenyl rings or alkynes to control flexibility and physicochemical properties. wisc.edunih.gov
The composition of the linker can have significant effects. For instance, replacing an alkyl chain with PEG units has been shown in some cases to inhibit PROTAC activity, highlighting that linker design is not always intuitive. nih.gov The "C1-OH" component, a hydroxyl-terminated segment, can influence key properties such as solubility and cell permeability. arxiv.org Furthermore, the hydroxyl group can potentially form hydrogen bonds with amino acid residues on the surface of the target protein or the E3 ligase, contributing to the stability of the ternary complex and enhancing degradation efficiency. researchgate.net However, the ideal linker is specific to each POI-ligase pair, necessitating empirical optimization for each new degrader. nih.gov
Mechanistic Studies of PROTAC-Induced Target Protein Ubiquitination and Proteasomal Degradation
The mechanism of PROTAC action begins once the molecule successfully brings the target protein and the E3 ligase into close proximity, forming the ternary complex. frontiersin.orgacs.org This induced proximity is the critical first step that initiates the degradation cascade. researchgate.net Within the ternary complex, the E3 ligase acts as a scaffold, positioning the ubiquitin-charged E2 conjugating enzyme to efficiently transfer ubiquitin molecules onto accessible lysine (B10760008) residues on the surface of the target protein. researchgate.net
This process is repeated, leading to the formation of a polyubiquitin chain on the target protein. nih.gov This chain serves as a degradation signal that is recognized by the 26S proteasome, a large, multi-catalytic protease complex. frontiersin.orgresearchgate.net The proteasome then unfolds the ubiquitinated protein and degrades it into small peptides. researchgate.net The ubiquitin molecules are cleaved off and recycled for future use. researchgate.net A key feature of PROTACs is their catalytic mode of action; after the target protein is degraded, the PROTAC molecule is released and can go on to recruit another target protein molecule, enabling sustained protein knockdown at sub-stoichiometric concentrations. researchgate.net This catalytic nature distinguishes PROTACs from traditional inhibitors that require continuous high-level occupancy of the target's active site. researchgate.net
Development of CRBN Ligands Beyond Traditional Glutarimides
While thalidomide and its glutarimide-based analogs (pomalidomide, lenalidomide) are the most common CRBN recruiters used in PROTACs, their use is not without challenges. nih.govresearchgate.net These molecules can independently induce the degradation of certain "neosubstrate" proteins, which can lead to undesired off-target effects. nih.govresearchgate.net Moreover, the glutarimide (B196013) ring can be susceptible to hydrolysis. nih.gov
These limitations have spurred the development of novel, non-glutarimide CRBN binders. The goal is to create ligands with improved chemical stability and a more selective binding profile, minimizing the degradation of natural neosubstrates. nih.govacs.org Researchers have successfully developed alternative scaffolds, such as phenyl dihydrouracil (B119008) derivatives, which lack the chiral center and potential for racemization found in traditional glutarimide ligands. Another promising class is the conformationally locked benzamide-type derivatives. nih.govacs.org These novel ligands have been shown to bind effectively to CRBN and, when incorporated into PROTACs, can lead to potent degradation of target proteins while showing reduced activity on known IMiD neosubstrates. nih.govacs.org The exploration of these new CRBN ligands is expanding the toolkit for creating more precise and potentially safer protein degraders.
Table of Mentioned Compounds
| Compound Name | Role/Type |
| This compound | PROTAC building block |
| Thalidomide | CRBN Ligand (Glutarimide-based) |
| Pomalidomide | CRBN Ligand (Glutarimide-based) |
| Lenalidomide | CRBN Ligand (Glutarimide-based) |
| Phenyl Dihydrouracil Derivatives | Novel CRBN Ligands |
| Benzamide-Type Derivatives | Novel CRBN Ligands |
| ARV-110 | PROTAC Degrader (in clinical trials) |
| ARV-471 | PROTAC Degrader (in clinical trials) |
Structure Activity Relationship Sar Investigations and Biophysical Characterization
Comprehensive SAR Studies of Thalidomide-Propargyl-C1-OH Analogs for CRBN Binding Affinity
The binding of thalidomide (B1683933) and its derivatives to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4), is a critical initiating event for their biological activity. rsc.org SAR studies have revealed that the glutarimide (B196013) moiety of thalidomide is essential for this interaction, while the phthalimide (B116566) ring can be extensively modified to alter binding affinity and to attach linkers for PROTAC development. researchgate.netresearchgate.net
The introduction of a propargyl group, as seen in this compound, is a common strategy. The propargyl group provides a rigid attachment point for a linker, which is then connected to a warhead that binds a target protein. Modifications on the thalidomide core, particularly at the 4-position of the phthalimide ring, have been shown to influence CRBN binding affinity. For instance, adding a hydroxyl group (as in 4-hydroxythalidomide) or an amino group (as in lenalidomide) can enhance binding and alter the substrate degradation profile. researchgate.net
The (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity to CRBN compared to the (R)-enantiomer, a finding that correlates with its more potent biological and teratogenic effects. nih.gov This stereospecificity underscores the precise nature of the interaction within the CRBN binding pocket. The development of novel CRBN binders often involves high-throughput screening of compound libraries to identify molecules with high potency and ligand efficiency. biorxiv.org
Table 1: Structure-Activity Relationship of Thalidomide Analogs for CRBN Binding
| Compound/Analog Class | Key Structural Feature | Impact on CRBN Binding Affinity |
|---|---|---|
| Thalidomide | Glutarimide and phthalimide rings | Baseline binding; (S)-enantiomer binds more strongly than (R)-enantiomer. nih.gov |
| Lenalidomide (B1683929) | Amino group at 4-position of phthalimide | Enhanced binding affinity compared to thalidomide. nih.gov |
| Pomalidomide (B1683931) | Amino group at 4-position and carbonyl on phthalimide | High-affinity binding to CRBN. researchgate.net |
| 4-Hydroxythalidomide Derivatives | Hydroxyl group at 4-position of phthalimide | Serves as a common attachment point for PROTAC linkers. researchgate.net |
Elucidation of Ligand-Induced Conformational Changes in CRBN and the CRL4^CRBN Complex
The binding of a ligand like thalidomide to CRBN is not a simple lock-and-key interaction; it induces significant conformational changes within the protein. nih.gov CRBN functions as a substrate receptor within the larger CRL4^CRBN E3 ubiquitin ligase complex. nih.gov In its unbound state, the thalidomide-binding domain of CRBN can be flexible. Upon ligand binding, the binding pocket undergoes a conformational rearrangement to accommodate the ligand. nih.govnih.gov
This ligand-induced folding is critical because it creates a new surface on CRBN that is capable of recruiting "neosubstrates"—proteins that would not normally be targeted by the ligase. rsc.orgnih.gov The specific nature of the thalidomide analog dictates the shape of this new surface, thereby determining which neosubstrates are recruited for ubiquitination and subsequent degradation. nih.gov For example, lenalidomide binding promotes the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov
NMR spectroscopy and X-ray crystallography have been instrumental in revealing these conformational shifts. Studies have shown that even minimal binders, which lack the protruding moieties of more complex analogs, are sufficient to induce the folding of the binding pocket. nih.gov This suggests that the primary role of the core thalidomide structure is to stabilize a specific conformation of CRBN that either precludes the binding of endogenous substrates or promotes the recruitment of neosubstrates. nih.gov Furthermore, ligand binding can also stabilize CRBN itself by preventing its autoubiquitination and subsequent degradation, leading to an accumulation of the active ligase complex. nih.govnih.gov
Impact of the Propargyl-C1-OH Moiety on the Energetics and Dynamics of Ternary Complex Formation
In the context of a PROTAC, the moiety connecting the CRBN ligand to the target protein ligand—in this case, represented by the propargyl-C1-OH group—is known as the linker. The composition, length, and flexibility of this linker are critical determinants of the stability and efficiency of the resulting ternary complex (CRBN-PROTAC-Target Protein).
The propargyl group provides a rigid and linear connection point, which can help to properly orient the two ends of the PROTAC molecule. The energetics and dynamics of ternary complex formation are highly influenced by the linker's ability to facilitate favorable protein-protein interactions between CRBN and the target protein. A well-designed linker contributes to the cooperativity of the ternary complex, where the simultaneous binding of the PROTAC to both proteins is stronger than the individual binary interactions.
Application of Computational Chemistry and Molecular Modeling in Predicting Binding Modes and Degradation Profiles
Computational chemistry and molecular modeling have become indispensable tools in the design and optimization of thalidomide-based protein degraders. researchgate.net These methods provide insights at an atomic level that are often difficult to obtain through experimental techniques alone, thereby accelerating the development of new therapeutic agents. researchgate.net
Quantum chemical calculations, such as those based on density functional theory (DFT), are used to understand the intrinsic properties of molecules like thalidomide and its analogs. researchgate.netnih.gov These calculations can determine the most stable three-dimensional conformations of the molecule in different environments (e.g., in a vacuum or in solution). nih.gov
For thalidomide, quantum chemistry has been applied to study its racemization process, which is a critical aspect of its chemistry as the two enantiomers have different biological activities. researchgate.netchemrxiv.org By calculating the energy barriers for the interconversion of enantiomers, researchers can predict how modifications to the chemical structure might enhance the stability of the desired enantiomer. chemrxiv.org These methods can also provide information about the electronic properties and reactivity of the molecule, which can be valuable for predicting its interactions with the protein target. researchgate.netrsc.org
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand within the binding site of a protein. researchgate.netplos.org For thalidomide analogs, docking simulations are used to visualize how the molecule fits into the CRBN binding pocket and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net
Following docking, molecular dynamics (MD) simulations can be performed to study the dynamic behavior of the protein-ligand complex over time. plos.org MD simulations provide a more realistic picture of the interaction in a physiological environment, accounting for the flexibility of both the protein and the ligand. plos.org These simulations are crucial for assessing the stability of the predicted binding mode and for understanding the allosteric effects of ligand binding on the protein's conformation. nih.govplos.org For PROTACs, MD simulations are particularly valuable for modeling the structure and stability of the entire ternary complex, which is essential for rationalizing and predicting degradation efficacy. researchgate.net
Table 2: Applications of Molecular Docking and Dynamics Simulations
| Technique | Application | Insights Gained |
|---|---|---|
| Molecular Docking | Predicting the binding pose of thalidomide analogs in the CRBN binding site. researchgate.net | Identification of key interacting residues, initial assessment of binding affinity. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net In the context of CRBN ligands, QSAR models can be developed to predict the CRBN binding affinity or the degradation potency of new, unsynthesized thalidomide analogs.
To build a QSAR model, a set of compounds with known activities (the training set) is used. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound. Statistical methods are then used to create a mathematical equation that links these descriptors to the observed activity. This equation can then be used to predict the activity of new compounds based solely on their structure. This predictive capability allows for the virtual screening of large compound libraries and helps prioritize the synthesis of the most promising candidates, thereby streamlining the drug discovery process. researchgate.net
Advanced Research Applications and Chemical Biology Tools
Development of Fluorescent and Affinity Probes Utilizing Thalidomide-Propargyl-C1-OH for CRBN Profiling
The creation of high-affinity fluorescent and affinity probes is crucial for studying the interactions between small molecules and their protein targets. This compound is an ideal precursor for generating such probes for Cereblon (CRBN) profiling. The terminal alkyne group allows for straightforward conjugation to reporter molecules, such as fluorophores or affinity tags, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. medchemexpress.commedchemexpress.com
By attaching a fluorescent dye with an azide (B81097) moiety to this compound, researchers can synthesize fluorescent probes. These probes enable the direct visualization and quantification of the interaction between the thalidomide (B1683933) scaffold and CRBN. For example, fluorescent probes like BODIPY FL Thalidomide have been developed and exhibit high affinity for CRBN, with dissociation constants (Kd) in the low nanomolar range. nih.govnih.gov Such high-affinity probes are instrumental in developing sensitive and robust biochemical assays, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) assays. nih.govnih.gov These assays are used to determine the binding affinities of new, unlabeled small molecules to CRBN in a competitive format, facilitating the discovery and characterization of novel CRBN ligands. nih.gov
Similarly, conjugating this compound to an affinity tag like biotin (B1667282) creates a tool for affinity-based pulldown experiments. The resulting thalidomide-biotin probe can be used to isolate the CRBN protein complex from cell lysates, allowing for the identification of its binding partners and the study of factors that influence its assembly and function.
| Probe Type | Precursor Compound | Conjugated Reporter | Assay Application | Key Finding/Advantage | Reference |
|---|---|---|---|---|---|
| Fluorescent Probe | Thalidomide-O-oxyacetamide-alkylC8 | BODIPY FL | TR-FRET Binding Assay | High-affinity (Kd = 3.6 nM) enables highly sensitive assays for characterizing CRBN ligands. | nih.govnih.gov |
| Fluorescent Probe | Thalidomide-O-oxyacetamide-alkylC4 | Cy5 | Fluorescence Polarization (FP) Assay | Demonstrated the utility of fluorescent thalidomide conjugates for CRBN binding studies. | nih.gov |
| Affinity Probe | This compound | Biotin (via click chemistry) | Affinity Pulldown-Mass Spectrometry | Allows for the isolation and identification of CRBN and its associated protein complexes from cellular extracts. | tocris.com |
Strategies for Activity-Based Protein Profiling (ABPP) and Proteome-Wide Target Identification
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function and identify protein targets of small molecules directly in complex biological systems. nih.govfrontiersin.org Probes derived from this compound are well-suited for various ABPP applications aimed at mapping the interactions of thalidomide-based compounds across the proteome.
A typical ABPP probe consists of a reactive group, a recognition element (the ligand), and a reporter tag. By using click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the alkyne handle of this compound, researchers can create versatile probes. These probes can then be used in competitive ABPP experiments to identify cellular targets. In this setup, a proteome is treated with a potential inhibitor before the addition of the thalidomide-based probe. A reduction in probe labeling of a specific protein indicates that the inhibitor binds to the same target, allowing for the identification and validation of drug-target engagement. frontiersin.org
Furthermore, these probes are invaluable for proteome-wide target identification to uncover both intended ("on-target") and unintended ("off-target") interactions of thalidomide analogs. nih.govresearchgate.net By incubating a thalidomide-derived probe with cell lysates or even live cells, followed by affinity purification (for biotin-tagged probes) and mass spectrometry, a comprehensive profile of all interacting proteins can be generated. nih.gov This approach was fundamental to the initial discovery of CRBN as the primary target of thalidomide and continues to be used to assess the selectivity of new thalidomide-based degraders and molecular glues. rsc.org
| ABPP Strategy | Role of this compound Derivative | Objective | Typical Workflow | Reference |
|---|---|---|---|---|
| Competitive ABPP | Forms the basis of a tagged probe (e.g., Thalidomide-Biotin) that competes with unlabeled test compounds. | Identify and quantify the potency of new, unlabeled CRBN ligands. | Incubate proteome with test compound, add tagged probe, pull down probe-bound proteins, quantify by mass spectrometry. | nih.govfrontiersin.org |
| Proteome-Wide Target Identification | Used to create a probe to "fish" for binding partners in a complex proteome. | Discover all potential on- and off-targets of the thalidomide scaffold. | Incubate proteome with tagged probe, isolate probe-protein conjugates, identify proteins via mass spectrometry. | researchgate.netnih.gov |
| Target Occupancy Studies | Used to generate a probe to measure the extent to which a drug is bound to its target in a cell or organism. | Validate drug engagement with CRBN in a cellular context. | Treat cells with unlabeled drug, lyse cells, add tagged probe to label unoccupied targets, quantify remaining signal. | nih.gov |
Interrogation of Cellular Ubiquitin-Proteasome System Dynamics with this compound Conjugates
The Ubiquitin-Proteasome System (UPS) is a major pathway for controlled protein degradation in eukaryotic cells, involving a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). youtube.com Thalidomide and its analogs function by binding to CRBN, which acts as a substrate receptor for the Cullin-4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgnih.gov This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as neosubstrates, such as the transcription factors IKZF1 and IKZF3. nih.gov
This compound is a critical building block for creating chemical tools to interrogate these dynamics. Specifically, it is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comnih.gov A PROTAC is a heterobifunctional molecule composed of a ligand for an E3 ligase (derived from this compound), a ligand for a protein of interest (POI), and a chemical linker. nih.gov By bringing the POI into close proximity with the CRL4-CRBN E3 ligase, the PROTAC induces the ubiquitination and degradation of the POI.
Using these conjugates, researchers can:
Induce targeted degradation: Selectively eliminate a specific protein from a cell to study its function.
Monitor ubiquitination: Track the ubiquitination status of the POI following PROTAC treatment.
Assess proteasome activity: Combine PROTAC treatment with fluorescent proteasome activity probes to visualize the final step of the degradation pathway. researchgate.net
These experiments provide deep insights into the kinetics and mechanisms of the UPS, revealing how the system can be hijacked for therapeutic purposes and how cells respond to the induced degradation of specific proteins.
Exploration of Novel E3 Ligase Recruitment Strategies from the Thalidomide Scaffold
While CRBN is a highly successful E3 ligase for targeted protein degradation, the human genome encodes over 600 E3 ligases, many of which have specific tissue expression patterns, subcellular localizations, and substrate specificities. nih.gov Harnessing this diversity represents a major frontier in the development of next-generation protein degraders. nih.govmdpi.com Recruiting different E3 ligases could enable tissue-selective protein degradation, overcome resistance mechanisms, and provide access to new targets. mdpi.com
The thalidomide scaffold serves as a valuable starting point for discovering ligands that recruit novel E3 ligases. Through "scaffold-repurposing" strategies, the core structure of thalidomide is systematically modified to alter its binding preference from CRBN to other E3 ligases. mdpi.com Computational methods can be used to compare the ligand-binding pocket of CRBN with those of other E3 ligases to guide the rational design of these new molecules.
This compound, with its synthetically versatile alkyne handle, is an excellent tool for these exploratory studies. It facilitates the rapid generation of a library of diversified thalidomide analogs. These new compounds can then be screened against a panel of different E3 ligases to identify novel ligand-ligase pairs. biorxiv.org The discovery of new E3 ligase recruiters is essential for expanding the scope of targeted protein degradation and tailoring the technology for a wider range of diseases and biological contexts. nih.govmdpi.com
| E3 Ligase | Rationale for Exploration | Recruiting Ligand Type | Status/Potential | Reference |
|---|---|---|---|---|
| VHL (von Hippel-Lindau) | Well-validated E3 ligase with distinct substrate scope from CRBN. | Peptidomimetic ligands based on HIF-1α. | Widely used in PROTACs, alternative to CRBN-based degraders. | nih.gov |
| cIAP1 (Cellular inhibitor of apoptosis 1) | Involved in cell death and inflammatory signaling pathways. | Bestatin-based ligands. | An early example of non-CRBN/VHL ligase recruitment. | nih.gov |
| MDM2 (Murine double minute 2) | Key negative regulator of the p53 tumor suppressor. | Nutlin-based ligands. | Offers potential for cancer-specific applications. | nih.gov |
| TRIM33 (Tripartite motif-containing 33) | A member of the large TRIM family of E3 ligases with diverse functions. | Exploratory, using scaffold-repurposing from other TRIM ligase ligands. | Represents an area of active research to expand the E3 ligase toolbox. | mdpi.com |
Emerging Research Directions and Future Outlook
Innovations in PROTAC Design and Optimization using Thalidomide-Propargyl-C1-OH as a Modular Component
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. rsc.orgresearchgate.net The modular nature of PROTACs allows for the combination of different E3 ligase ligands, linkers, and target protein binders to create a vast library of potential drug candidates. researchgate.net Thalidomide (B1683933) and its derivatives, which bind to the Cereblon (CRBN) E3 ligase, are among the most frequently used components in PROTAC design. jst.go.jpresearchgate.net
This compound, with its terminal alkyne group, is an ideal modular component for constructing PROTACs using click chemistry. nih.govmedchemexpress.com This approach allows for the rapid and efficient synthesis of PROTAC libraries with diverse linkers and target-binding moieties. nih.govmedchemexpress.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction used for this purpose, offering high yields and compatibility with a wide range of functional groups under mild conditions. medchemexpress.comresearchgate.net This modular strategy accelerates the optimization of PROTACs by enabling the systematic variation of the linker, a critical determinant of a PROTAC's efficacy. nih.gov
Table 1: Examples of PROTAC Components and Assembly Strategies
| Component | Function | Example | Assembly Strategy |
| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase | This compound | Click Chemistry (CuAAC) |
| Linker | Connects the E3 ligase ligand and the target protein binder | Polyethylene (B3416737) glycol (PEG) chains | Click Chemistry (CuAAC) |
| Target Protein Binder | Binds to the protein of interest for degradation | JQ1 (BRD4 inhibitor) | Click Chemistry (CuAAC) |
Innovations in this area include the development of "in-cell click-formed proteolysis-targeting chimeras" (CLIPTACs), where two precursor molecules self-assemble inside the cell to form the active PROTAC. medchemexpress.comresearchgate.net This strategy aims to overcome the high molecular weight and low cell permeability often associated with pre-formed PROTACs. nih.govseranovo.com
Integration of Artificial Intelligence and Machine Learning in Predicting and Designing Novel Thalidomide-Based Degraders
The vast chemical space of potential PROTACs presents a significant challenge for traditional drug discovery methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the design and prediction of novel thalidomide-based degraders. researchgate.netoup.com
By combining computational modeling with high-throughput screening, researchers can more efficiently identify promising candidates and optimize their properties. researchgate.net This integration of AI and ML is expected to significantly reduce the time and cost associated with developing new and more effective thalidomide-based therapies. researchgate.net
Advancements in Chemical Synthesis for Scalable Production of Complex Thalidomide Derivatives
The increasing complexity of PROTACs and other thalidomide-based therapeutics presents challenges for their scalable synthesis. researchgate.net The development of efficient and robust synthetic methods is crucial for the translation of these promising compounds from the laboratory to the clinic.
Solid-phase synthesis has emerged as a valuable technique for the rapid and modular assembly of thalidomide-based PROTACs. rsc.org This approach involves attaching the thalidomide moiety to a solid support, allowing for the sequential addition of the linker and the target protein binder. rsc.org
Furthermore, ongoing research focuses on developing more efficient catalytic systems and purification methods to streamline the production of complex thalidomide derivatives. numberanalytics.com These advancements are essential for making these next-generation therapies more accessible and affordable.
Expanding the Scope of Click Chemistry in Therapeutic Modalities Beyond Targeted Degradation
The versatility of click chemistry extends far beyond its application in PROTAC synthesis. nih.gov Bioorthogonal chemistry, which encompasses click chemistry, refers to reactions that can occur in living systems without interfering with native biological processes. nih.govwebsite-files.com This has profound implications for the development of new therapeutic modalities.
Table 2: Applications of Click Chemistry in Therapeutics
| Therapeutic Modality | Description | Role of Click Chemistry |
| Antibody-Drug Conjugates (ADCs) | Antibodies linked to cytotoxic drugs for targeted cancer therapy. | Conjugation of the drug to the antibody. nih.govtechnologynetworks.com |
| Lysosome-Targeting Chimeras (LYTACs) | Molecules that direct extracellular and membrane proteins to the lysosome for degradation. nih.govyoutube.com | Linking a cell-surface receptor binder to a target protein binder. |
| Targeted Drug Delivery | Encapsulating drugs in nanoparticles for controlled release at the site of action. researchgate.net | Functionalizing nanoparticles with targeting ligands. |
| Live Cell Imaging | Labeling biomolecules in living cells to study biological processes. numberanalytics.com | Attaching fluorescent probes to specific molecules. |
Click chemistry is being used to develop antibody-drug conjugates (ADCs) with improved properties, enabling the targeted delivery of potent drugs to cancer cells. nih.govtechnologynetworks.com It is also being employed in the creation of lysosome-targeting chimeras (LYTACs), which expand the scope of targeted degradation to include extracellular and membrane-associated proteins. nih.govyoutube.com
Furthermore, click chemistry is facilitating the development of sophisticated drug delivery systems, such as nanoparticles that can release their therapeutic payload in a controlled manner. researchgate.net The ability to perform these reactions in vivo opens up exciting possibilities for creating "smart" drugs that are activated only at the desired site of action. researchgate.net As our understanding of bioorthogonal chemistry deepens, we can expect to see even more innovative applications of click chemistry in medicine. numberanalytics.compcbiochemres.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
